N6-Carbobenzoxy-L-lysine N-Carboxyanhydride N6-Carbobenzoxy-L-lysine N-Carboxyanhydride
Brand Name: Vulcanchem
CAS No.: 1676-86-4
VCID: VC21113474
InChI: InChI=1S/C15H18N2O5/c18-13-12(17-15(20)22-13)8-4-5-9-16-14(19)21-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,19)(H,17,20)/t12-/m0/s1
SMILES: C1=CC=C(C=C1)COC(=O)NCCCCC2C(=O)OC(=O)N2
Molecular Formula: C15H18N2O5
Molecular Weight: 306.31 g/mol

N6-Carbobenzoxy-L-lysine N-Carboxyanhydride

CAS No.: 1676-86-4

Cat. No.: VC21113474

Molecular Formula: C15H18N2O5

Molecular Weight: 306.31 g/mol

* For research use only. Not for human or veterinary use.

N6-Carbobenzoxy-L-lysine N-Carboxyanhydride - 1676-86-4

Specification

CAS No. 1676-86-4
Molecular Formula C15H18N2O5
Molecular Weight 306.31 g/mol
IUPAC Name benzyl N-[4-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]butyl]carbamate
Standard InChI InChI=1S/C15H18N2O5/c18-13-12(17-15(20)22-13)8-4-5-9-16-14(19)21-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,19)(H,17,20)/t12-/m0/s1
Standard InChI Key HLLIDIRDRPSCHN-LBPRGKRZSA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)NCCCC[C@H]2C(=O)OC(=O)N2
SMILES C1=CC=C(C=C1)COC(=O)NCCCCC2C(=O)OC(=O)N2
Canonical SMILES C1=CC=C(C=C1)COC(=O)NCCCCC2C(=O)OC(=O)N2

Introduction

Chemical Identity and Structure

Nomenclature and Identification

N6-Carbobenzoxy-L-lysine N-Carboxyanhydride, with CAS number 1676-86-4, is also known by several synonyms including (S)-Benzyl (4-(2,5-dioxooxazolidin-4-yl)butyl)carbamate and benzyl N-[4-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]butyl]carbamate . The compound is a derivative of the amino acid L-lysine, characterized by the presence of a carbobenzoxy (Cbz) protecting group on the lysine side chain amine and a carboxyanhydride group . This specialized structure gives the compound its unique reactive properties that make it valuable in various synthetic applications, particularly in peptide chemistry and polymer science.

Structural Characteristics

The molecular formula of N6-Carbobenzoxy-L-lysine N-Carboxyanhydride is C15H18N2O5 with a molecular weight of 306.31 g/mol . The structure features a benzyl group connected to a carbamate linkage, which is attached to a butyl chain that connects to the modified lysine core. The carboxyanhydride group forms a five-membered ring structure that is critical for its reactivity in polymerization reactions. This specific arrangement of functional groups allows the compound to participate in selective chemical transformations, particularly in controlled ring-opening polymerization processes.

Physical and Chemical Properties

The compound possesses several notable physical and chemical properties that influence its behavior in synthesis applications. The table below summarizes the key properties of N6-Carbobenzoxy-L-lysine N-Carboxyanhydride:

PropertyValue
Molecular FormulaC15H18N2O5
Molecular Weight306.31 g/mol
XLogP3-AA1.8
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count5
Rotatable Bond Count8
Exact Mass306.12157168 Da

These properties contribute to the compound's moderate solubility profile and its ability to participate in various chemical reactions, particularly those involving nucleophilic attack on the carboxyanhydride group . The presence of both hydrogen bond donors and acceptors also influences its interactions with solvents and other reactants in synthetic procedures.

Synthesis and Preparation Methods

Laboratory Synthesis Routes

N6-Carbobenzoxy-L-lysine N-Carboxyanhydride is typically synthesized through a multi-step process that begins with the protection of the lysine side chain amine using a carbobenzoxy group. Following this protection step, the formation of the carboxyanhydride group is achieved through reaction with phosgene or triphosgene under carefully controlled conditions . The synthetic route requires precise control of reaction parameters including temperature, solvent system, and reactant concentrations to ensure high purity of the final product. The synthesis typically yields a solid compound that requires proper storage under dry conditions at low temperatures to maintain its stability and reactivity for subsequent applications.

Industrial Production Considerations

Industrial production of N6-Carbobenzoxy-L-lysine N-Carboxyanhydride follows similar synthetic routes as laboratory preparations but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield, which are critical factors for commercial applications . Industrial production methods must also address safety concerns related to the use of phosgene or triphosgene, which are highly toxic reagents. Alternative approaches using less hazardous reagents or continuous flow chemistry techniques may be employed to mitigate these concerns while maintaining product quality. The large-scale production also necessitates efficient purification processes to meet the stringent purity requirements for research and pharmaceutical applications.

Chemical Reactivity and Transformations

Key Reaction Mechanisms

N6-Carbobenzoxy-L-lysine N-Carboxyanhydride participates in several important reaction types that underpin its utility in synthetic chemistry. One of the most significant reactions is ring-opening polymerization (ROP), which enables the synthesis of polylysine and related polymers with defined structures . The mechanism involves nucleophilic attack on the carboxyanhydride ring, typically initiated by primary amines or specific catalysts. This controlled polymerization process allows for the creation of polymers with precise molecular weights and narrow polydispersity indices. Additionally, the compound can undergo hydrolysis to yield N6-Carbobenzoxy-L-lysine and carbon dioxide, a reaction that can be either beneficial or detrimental depending on the intended application.

Formation of Carbamate Bonds

A distinctive feature of N6-Carbobenzoxy-L-lysine N-Carboxyanhydride is its ability to establish stable carbamate bonds between the carboxylic acid group and the carboxyanhydride group . This bond formation is critical in peptide synthesis applications, as it provides a linkage that is more resistant to hydrolysis compared to amide bonds formed by alternative reagents. The stability of these carbamate bonds contributes to the compound's effectiveness as a selective and mild reagent for peptide and peptidomimetic synthesis. The formation of these bonds occurs under relatively mild conditions, making the compound suitable for reactions involving sensitive functional groups that might be compromised by more aggressive reagents.

Selective Protection Strategies

The presence of the carbobenzoxy protecting group on the lysine side chain amine makes N6-Carbobenzoxy-L-lysine N-Carboxyanhydride particularly valuable in synthetic strategies requiring selective protection and deprotection steps . This protection allows for controlled reactivity at specific sites while preventing unwanted side reactions at others. The carbobenzoxy group can be selectively removed under specific conditions, such as catalytic hydrogenation, without affecting other functional groups in complex molecules. This selective protection capability is essential for the synthesis of complex peptides and other biomolecules where precise control over reaction sites is crucial for achieving the desired product structure.

Applications in Peptide and Polymer Chemistry

Polylysine Synthesis

N6-Carbobenzoxy-L-lysine N-Carboxyanhydride is primarily utilized in the synthesis of polylysine through ring-opening polymerization . This method enables the creation of well-defined polypeptide chains with controlled architecture and molecular weight. Polylysine, a synthetic poly-α-amino acid, has numerous applications in various fields including biomedicine, drug delivery, and materials science. The polymerization process typically employs initiators such as primary amines or specific metal catalysts that control the chain growth process. The resulting polymers can exhibit diverse properties depending on the polymerization conditions, initiator selection, and post-polymerization modifications, making this synthesis route highly versatile for creating tailored polymeric materials.

Peptidomimetic Development

Beyond polymer synthesis, N6-Carbobenzoxy-L-lysine N-Carboxyanhydride serves as a valuable building block in the development of peptidomimetics, which are compounds designed to mimic the structure and function of peptides while offering improved stability or specificity . The compound's ability to form stable carbamate bonds is particularly advantageous in creating peptidomimetics that can withstand enzymatic degradation in biological systems. These peptidomimetics have significant potential in drug development, as they can target specific biological pathways while overcoming the limitations of natural peptides such as poor oral bioavailability and rapid metabolism. The synthetic versatility of N6-Carbobenzoxy-L-lysine N-Carboxyanhydride allows for the incorporation of non-natural amino acid derivatives and other functional groups to enhance the properties of the resulting peptidomimetics.

Block Copolymer Synthesis

The compound plays a crucial role in the synthesis of block copolymers containing poly(N-isopropylacrylamide) (PNIPAM) and other polymer segments . In this application, the protected amine group of N6-Carbobenzoxy-L-lysine N-Carboxyanhydride can be selectively deprotected after an atom transfer radical polymerization (ATRP) step, enabling its use as a macroinitiator for subsequent ring-opening polymerization. This controlled approach ensures the formation of well-defined block copolymers with desired chain lengths and architectures. These block copolymers can exhibit stimuli-responsive behaviors, self-assembly into nanostructures, and other advanced properties that make them valuable in applications ranging from drug delivery systems to smart materials and biomimetic systems.

Comparison with Similar Compounds

Structural Analogs

N6-Carbobenzoxy-L-lysine N-Carboxyanhydride shares structural similarities with several related compounds, but possesses unique features that distinguish it in synthetic applications . Compared to N6-Carbobenzoxy-L-lysine, which lacks the carboxyanhydride group, the compound exhibits enhanced reactivity in polymerization reactions while maintaining the protected side chain amine. Other structural analogs include various amino acid N-carboxyanhydrides that differ in the nature of the amino acid side chain. These differences in structure lead to variations in reactivity, solubility, and the properties of resulting polymers. The unique combination of the carbobenzoxy protecting group and the carboxyanhydride functionality in N6-Carbobenzoxy-L-lysine N-Carboxyanhydride provides a balance of stability and reactivity that is advantageous for controlled synthesis applications.

Functional Comparison with Alternative Reagents

When compared to alternative reagents used in peptide synthesis such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), N6-Carbobenzoxy-L-lysine N-Carboxyanhydride offers distinct advantages in terms of selectivity and reaction conditions . The carbamate bonds formed using this compound are more stable than the amide bonds created by traditional coupling reagents, making them less susceptible to hydrolysis in various environments. Additionally, the ring-opening polymerization reactions facilitated by N6-Carbobenzoxy-L-lysine N-Carboxyanhydride typically proceed under milder conditions with fewer side reactions compared to alternative polymerization methods. These favorable characteristics make the compound particularly suitable for applications requiring precise control over reaction outcomes and product structures, especially in the synthesis of complex biomolecules and functional materials.

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